2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol
CAS No.:
Cat. No.: VC8786529
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN2O |
|---|---|
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-4-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16-18-14(10-15(20)19-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
| Standard InChI Key | NWLGEROFKWQNOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol features a pyrimidine core substituted at positions 2, 4, and 6. The pyrimidine ring (C₄H₃N₂) is functionalized as follows:
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Position 2: A 4-bromophenyl group (C₆H₄Br), introducing halogenated aromaticity and steric bulk.
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Position 4: A hydroxyl group (-OH), enabling hydrogen bonding and acidity (pKa ≈ 8–10) .
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Position 6: A phenyl group (C₆H₅), contributing to π-π stacking interactions.
The molecular formula is C₁₆H₁₁BrN₂O, with a molar mass of 327.18 g/mol. The SMILES notation is Oc1ncc(c(n1)c2ccc(cc2)Br)c3ccccc3, reflecting the connectivity of substituents .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 327.18 g/mol | Calculated |
| Aromatic heavy atoms | 14 | |
| Rotatable bonds | 3 | Estimated |
| Hydrogen bond donors | 1 (-OH) | |
| Hydrogen bond acceptors | 3 (2 N, 1 O) |
The planar pyrimidine ring and orthogonal aryl substituents create a twisted geometry, with dihedral angles between the pyrimidine and aryl groups estimated at 30–40° . This conformation impacts crystallinity and solubility.
Electronic and Steric Effects
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Bromine Substituent: The electron-withdrawing bromine atom at the 4-position of the phenyl ring polarizes the aromatic system, directing electrophilic substitution to the ortho and para positions .
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Hydroxyl Group: The -OH group at position 4 participates in tautomerism, existing as both enol and keto forms in solution. The enol form dominates in nonpolar solvents, while the keto form is stabilized in polar media .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol can be inferred from analogous pyrimidine preparations :
Route 1: Cyclocondensation of Enones with Guanidine
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Intermediate Formation: React (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with guanidine nitrate in ethanol under reflux.
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Cyclization: Add lithium hydroxide to deprotonate and facilitate ring closure, forming the pyrimidine core .
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Purification: Isolate the product via column chromatography (ethyl acetate/petroleum ether).
Route 2: Suzuki-Miyaura Coupling
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Halogenated Precursor: Start with 4-bromo-2-chloropyrimidin-6-ol.
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Cross-Coupling: React with phenylboronic acid using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Guanidine nitrate, LiOH, ethanol, reflux, 6h | ~75% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°C, 12h | ~82% |
Physicochemical Properties
Solubility and Partitioning
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log P (octanol/water): Estimated at 2.8–3.2 using XLOGP3 , indicating moderate lipophilicity.
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Aqueous Solubility: 0.05–0.1 mg/mL (25°C), classified as "slightly soluble" .
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GI Absorption: High (>80%) due to moderate log P and molecular weight <500 g/mol .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows melting points of 180–220°C . Decomposition occurs above 300°C, releasing HBr and CO₂.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
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